(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
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Description
(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H19NO5S2 and its molecular weight is 429.51. The purity is usually 95%.
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Biological Activity
The compound (5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and reviews.
Structural Characteristics
The thiazolidin-4-one scaffold is known for its ability to be modified at various positions, which can significantly influence its biological activity. The specific structure of the compound includes:
- A thiazolidin ring that contributes to its pharmacological properties.
- Substituents such as acetophenyl and trimethoxyphenyl , which are believed to enhance its bioactivity.
1. Antioxidant Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant antioxidant properties. In particular, compounds with modifications at the 4-position have demonstrated enhanced activity against lipid peroxidation. For instance, certain derivatives showed effective inhibition with EC values indicating their potency compared to standard antioxidants like vitamin C .
Compound | EC Value (mM) | Activity |
---|---|---|
Compound 3i | 0.565 ± 0.051 | Highest antioxidant activity |
Compound 3r | 0.708 ± 0.074 | Significant antioxidant activity |
2. Anticancer Activity
Thiazolidin-4-one derivatives have been investigated for their anticancer properties across various cancer cell lines. For example, some compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The structural modifications play a crucial role in enhancing cytotoxicity.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.45 |
A549 | 0.53 |
HeLa | 0.52 |
3. Antidiabetic Activity
Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects, particularly through their interaction with PPARγ receptors. This interaction is essential for glucose metabolism regulation and insulin sensitivity improvement .
4. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazolidin-4-one derivatives against a range of pathogens, including bacteria and fungi. The presence of specific substituents has been linked to increased antimicrobial efficacy .
Case Studies
- Tyrosinase Inhibition : A study focused on the synthesis of benzylidene thiazolidinones demonstrated potent tyrosinase inhibitory activity, crucial for treating hyperpigmentation disorders. The most effective analog showed an IC50 value significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
- Cytotoxicity in B16F10 Cells : Analogs of thiazolidin-4-one were tested for cytotoxic effects in B16F10 melanoma cells, revealing that certain modifications led to enhanced anti-melanogenic effects without cytotoxicity at lower concentrations .
Properties
IUPAC Name |
(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-12(23)14-6-5-7-15(11-14)22-20(24)18(29-21(22)28)10-13-8-16(25-2)19(27-4)17(9-13)26-3/h5-11H,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOXNXNSTUCKI-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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